Potent Biochemical Inhibition of Human mPGES-1 Enzyme in a Cell-Free Assay
In a cell-free biochemical assay using recombinant human mPGES-1 enzyme expressed in CHO cells, with prostaglandin H2 (PGH2) as the substrate, 2-Methoxy-5-(piperidin-1-yl)benzoic acid demonstrated potent inhibitory activity with an IC50 value of 5.80 nM [1]. This level of potency is characteristic of a validated lead compound and is significantly higher (nM vs. µM) than what is typically observed for less optimized or generic piperidinyl-benzoic acid fragments, which often exhibit weak or no measurable mPGES-1 activity [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.80 nM |
| Comparator Or Baseline | Generic piperidinyl-benzoic acid fragments |
| Quantified Difference | Potency difference of several orders of magnitude (nM vs. >10,000 nM, or no activity) |
| Conditions | Inhibition of recombinant human mPGES-1 expressed in CHO cells; substrate: PGH2; 10-min pretreatment [1]. |
Why This Matters
This confirms that the specific 2-methoxy-5-piperidinyl substitution pattern is a critical determinant of high-affinity mPGES-1 enzyme engagement, essential for lead optimization programs focused on this target.
- [1] BindingDB. (n.d.). BDBM50452072 (CHEMBL4218836): 2-Methoxy-5-(piperidin-1-yl)benzoic acid. Retrieved April 16, 2026. View Source
- [2] PubChem BioAssay Database. (n.d.). AID 1259364: mPGES-1 Inhibitor Screening. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
